molecular formula C17H16NO2+ B12863977 4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium

4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium

Cat. No.: B12863977
M. Wt: 266.31 g/mol
InChI Key: WXPMUYJTRFRBCY-SNAWJCMRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium typically involves a multi-step process. One common method includes the reaction of 4-(hydroxystyryl)-1-methylpyridinium with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium can undergo various chemical reactions, including:

    Polymerization: The acryloyloxy group can participate in free radical polymerization, forming polymers with unique properties.

    Substitution Reactions: The pyridinium ring can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups attached to the ring.

    Photochemical Reactions: The styryl group can undergo photoisomerization, changing its configuration upon exposure to light.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.

    Photochemical Reactions: UV light sources are used to induce isomerization.

Major Products

    Substitution Reactions: Various substituted pyridinium salts.

    Photochemical Reactions: Cis and trans isomers of the styryl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium involves its ability to undergo photoisomerization and polymerization. The acryloyloxy group can form cross-linked networks upon polymerization, while the styryl group can change its configuration upon exposure to light, leading to changes in the material’s properties. These effects are mediated through interactions with light and free radicals, which initiate the polymerization process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Acryloyloxy)styryl)-1-methylpyridin-1-ium is unique due to its dual functionality, combining the photochemical properties of the styryl group with the polymerizable acryloyloxy group. This makes it particularly valuable in the development of advanced materials with tunable properties.

Properties

Molecular Formula

C17H16NO2+

Molecular Weight

266.31 g/mol

IUPAC Name

[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate

InChI

InChI=1S/C17H16NO2/c1-3-17(19)20-16-8-6-14(7-9-16)4-5-15-10-12-18(2)13-11-15/h3-13H,1H2,2H3/q+1/b5-4+

InChI Key

WXPMUYJTRFRBCY-SNAWJCMRSA-N

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC(=O)C=C

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC(=O)C=C

Origin of Product

United States

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